molecular formula C19H21N5O2 B2955858 1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841212-02-0

1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2955858
CAS No.: 841212-02-0
M. Wt: 351.41
InChI Key: CHWZSOWBUZHUHW-UHFFFAOYSA-N
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Description

The compound 1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a fused bicyclic heterocyclic core. Key structural elements include:

  • 1-(4-methylphenyl): A para-methyl-substituted aryl group at position 1, which may enhance lipophilicity and influence target binding.

This scaffold is structurally related to kinase inhibitors and anticancer agents, as pyrazolo[3,4-d]pyrimidine derivatives are known for modulating signaling pathways such as PI3K/AKT/mTOR .

Properties

IUPAC Name

1-(4-methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-5-7-15(8-6-14)24-18-16(11-21-24)19(26)23(13-20-18)12-17(25)22-9-3-2-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWZSOWBUZHUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 4-methylphenyl and piperidin-1-yl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) 1-(4-Fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one ()

  • Substituents : A 4-fluoro-2-hydroxyphenyl group at position 1.
  • Key Differences : The hydroxyl and fluorine substituents increase polarity compared to the target compound’s 4-methylphenyl group. Hydroxyl groups may improve solubility but reduce metabolic stability .
  • Activity : Fluorine’s electron-withdrawing effects could enhance binding affinity to hydrophobic enzyme pockets.

b) 2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

  • Substituents: Chromenone and fluorophenyl moieties.
  • Key Differences: The chromenone group adds a fused benzene ring, increasing molecular weight and planarity.
  • Activity: Chromenone derivatives often exhibit improved DNA intercalation or topoisomerase inhibition .

c) Pyrazolo[3,4-d]pyrimidine-Urea Hybrids ()

  • Substituents : Urea groups at position 1.
  • Activity : Compound CBS-1 (from ) demonstrated superior cytotoxicity (IC₅₀ < 1 µM in A549 lung cancer cells) compared to doxorubicin, attributed to caspase-3 activation and NF-κB suppression .

Analogues with Alternative Fused Pyrimidinone Cores

a) 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones ()

  • Core Structure: Pyrido[3,4-d]pyrimidin-4(3H)-one (pyridine fused to pyrimidinone).
  • Substituents : Piperidine-linked benzodioxole () or benzonitrile ().
  • Key Differences : Pyridine fusion reduces electron density compared to pyrazole, altering π-π stacking interactions. Benzonitrile’s electron-withdrawing nature may enhance kinase inhibition .

b) Chromeno[4,3-d]pyrimidin-5-one ()

  • Core Structure: Chromene fused to pyrimidinone.
  • Substituents : Piperidine-phenyl and thioxo groups.
  • Computational studies indicate favorable oral bioavailability .

Pharmacological and Physicochemical Comparison

Compound Class Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-methylphenyl, oxo-piperidinyl Predicted kinase inhibition N/A
Chromenone Analogues Pyrazolo[3,4-d]pyrimidin-4-one Chromenone, fluorophenyl DNA intercalation, Topo inhibition
Urea Hybrids Pyrazolo[3,4-d]pyrimidin-4-one Urea, methylphenyl Caspase-3 activation, NF-κB suppression
Pyrido[3,4-d]pyrimidin-4-ones Pyrido[3,4-d]pyrimidin-4(3H)-one Piperidine-benzodioxole, benzonitrile Kinase inhibition (e.g., PI3K/AKT/mTOR)

Key Findings and Implications

  • Substituent Effects : Piperidine and aryl groups enhance target binding but may increase metabolic liability. Fluorine and hydroxyl groups balance solubility and potency .
  • Core Modifications: Pyrazolo[3,4-d]pyrimidin-4-one derivatives generally exhibit better kinase selectivity than pyrido or chromeno analogues due to reduced planarity .
  • Pharmacological Potential: Urea hybrids () outperform the target compound in cytotoxicity, suggesting that hydrogen-bonding substituents are critical for apoptosis induction .

Biological Activity

The compound 1-(4-methylphenyl)-5-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2C_{18}H_{22}N_4O_2, with a molecular weight of 342.39 g/mol. The chemical structure features a pyrazolo[3,4-d]pyrimidin core linked to a piperidine moiety, which is known for enhancing biological activity through various interactions with biological targets.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazolo derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to This compound have shown inhibition of cyclooxygenase (COX) enzymes.

CompoundIC50 (µM)SelectivityReference
Celecoxib0.78S.I. = 9.51
PYZ160.52S.I. = 10.73

The selectivity index (S.I.) indicates that these compounds can selectively inhibit COX-II over COX-I, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

2. Anticancer Activity

The pyrazolo-pyrimidine scaffold has been explored for its anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various pathways including inhibition of cell proliferation and modulation of apoptotic markers.

3. Antimicrobial Activity

Compounds derived from the pyrazolo framework have also been evaluated for their antimicrobial activities against various bacterial strains. The presence of the piperidine ring enhances the interaction with bacterial enzymes.

The biological activity of This compound is believed to be mediated through several mechanisms:

  • COX Enzyme Inhibition : The compound may inhibit COX enzymes by binding to their active sites, thereby reducing the synthesis of pro-inflammatory prostaglandins.
  • Apoptosis Induction : It may activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.

Case Studies

Several studies have reported on the efficacy of pyrazolo derivatives in preclinical models:

  • Study on COX Inhibition : A study demonstrated that a related compound exhibited a significant reduction in inflammation in animal models with induced arthritis.
  • Anticancer Efficacy : Another study highlighted that pyrazolo derivatives showed promising results in inhibiting tumor growth in xenograft models of breast cancer.

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